2-氨基-3-(2,3-二氢吲哚-1-基)丙酸; 二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

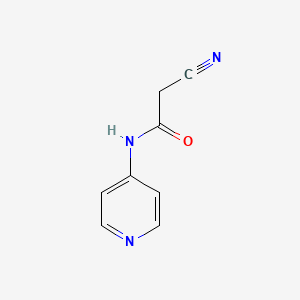

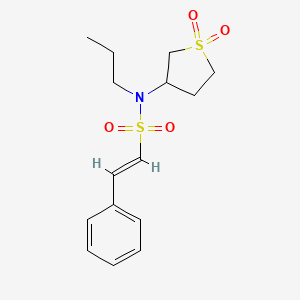

The compound "2-Amino-3-(2,3-dihydroindol-1-yl)propanoic acid; dihydrochloride" is a derivative of the amino acid tryptophan, which is an essential amino acid with a wide range of physiological and biochemical functions. It is structurally related to indole-containing compounds that are of significant interest in pharmaceutical and food industries due to their roles in methylation, detoxication, and antioxidation processes .

Synthesis Analysis

The synthesis of related racemic 2-amino-3-(heteroaryl)propanoic acids, which share a common structural motif with the compound of interest, has been achieved with yields ranging from 48-94% by reducing 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid. This method avoids the hydrogenolysis of bromine on the thiophene nucleus, which can be a side reaction in other conditions . Additionally, the synthesis of 1-Amino-2-[3-13C]propanol hydrochloride, a compound structurally similar to the target molecule, has been reported using a coupling reaction followed by reduction and hydrolysis, yielding a total of 64% from the 13C-source .

Molecular Structure Analysis

The crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate, a closely related compound, has been determined to be monoclinic with specific cell dimensions. The indole ring within this structure is essentially planar, and the crystal structure is stabilized by hydrogen bonds involving protonated nitrogen atoms, acetic acid, and water molecules .

Chemical Reactions Analysis

The compound 2-Aminoindole-3-carboxylates, which is structurally similar to the target molecule, has been shown to undergo Lewis-acid-catalyzed decarboxylative annulation with ynals. This reaction proceeds through a [3 + 2] spirocycloaddition and a subsequent 2,3-aza migration to afford dihydrochromeno-fused δ-carbolines. The presence of a Brønsted acid can alter the reaction pathway to a [4 + 2] addition .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "2-Amino-3-(2,3-dihydroindol-1-yl)propanoic acid; dihydrochloride" are not directly reported in the provided papers, the properties of similar compounds can be inferred. For instance, the solubility, crystallinity, and stability of the compound can be related to the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate, which forms colorless single crystals suitable for X-ray analysis . The presence of hydrogen bonds in the crystal structure suggests that the compound may have a high melting point and may form stable hydrates.

科学研究应用

合成与结构研究

Orlinskii (1996) 的一项研究讨论了 3-(氨基硫代羰基硫代)丙酸的合成,这种中间体在创造生物活性化合物中至关重要,重点介绍了一种可能应用于合成 2-氨基-3-(2,3-二氢吲哚-1-基)丙酸; 二盐酸盐的方法 (Orlinskii, 1996).

Frade 等人 (2007) 探索了氨基酸的荧光衍生化,这是一种可能与研究 2-氨基-3-(2,3-二氢吲哚-1-基)丙酸; 二盐酸盐的荧光特性有关的技术 (Frade, Barros, Moura, & Gonçalves, 2007).

Podjed & Modec (2022) 研究了氨基醇盐中的氢键和多态性,这可以提供对 2-氨基-3-(2,3-二氢吲哚-1-基)丙酸; 二盐酸盐结构特性的见解 (Podjed & Modec, 2022).

药理和生物活性

Radhakrishnan, Balakrishnan, & Selvaraj (2020) 对源自类似化合物的席夫碱的生物活性进行了比较研究,这可以阐明 2-氨基-3-(2,3-二氢吲哚-1-基)丙酸; 二盐酸盐的潜在生物活性 (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

Riccardi 等人 (2019) 研究了具有丙氨酸基配体的 novel Pt(II)-配合物的合成、DNA 结合研究和抗增殖活性,提供了对 2-氨基-3-(2,3-二氢吲哚-1-基)丙酸; 二盐酸盐在抗癌研究中潜在应用的见解 (Riccardi et al., 2019).

材料科学与化学

Aly & El-Mohdy (2015) 探索了通过胺化合物对聚乙烯醇/丙烯酸水凝胶的功能化改性,这可能与了解 2-氨基-3-(2,3-二氢吲哚-1-基)丙酸; 二盐酸盐与聚合物的相互作用有关 (Aly & El-Mohdy, 2015).

Srivastava 等人 (2017) 对基于氨基酸的咪唑鎓两性离子作为缓蚀剂进行了研究,这可能为 2-氨基-3-(2,3-二氢吲哚-1-基)丙酸; 二盐酸盐在材料科学中的潜在用途提供见解 (Srivastava et al., 2017).

作用机制

Target of Action

The primary targets of 2-Amino-3-(2,3-dihydroindol-1-yl)propanoic acid;dihydrochloride It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .

Mode of Action

The specific mode of action of 2-Amino-3-(2,3-dihydroindol-1-yl)propanoic acid;dihydrochloride Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

The biochemical pathways affected by 2-Amino-3-(2,3-dihydroindol-1-yl)propanoic acid;dihydrochloride Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific pathways and targets involved.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Amino-3-(2,3-dihydroindol-1-yl)propanoic acid;dihydrochloride The compound’s solubility and stability, which can influence its absorption and distribution, would be important factors to consider .

Result of Action

The molecular and cellular effects of 2-Amino-3-(2,3-dihydroindol-1-yl)propanoic acid;dihydrochloride Given the wide range of biological activities influenced by indole derivatives , it is likely that this compound would have diverse molecular and cellular effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Amino-3-(2,3-dihydroindol-1-yl)propanoic acid;dihydrochloride Factors such as temperature, ph, and the presence of other substances could potentially influence the compound’s action .

属性

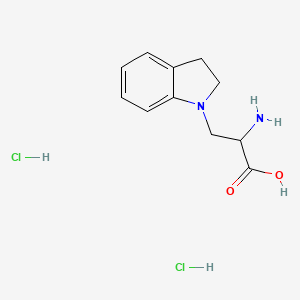

IUPAC Name |

2-amino-3-(2,3-dihydroindol-1-yl)propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.2ClH/c12-9(11(14)15)7-13-6-5-8-3-1-2-4-10(8)13;;/h1-4,9H,5-7,12H2,(H,14,15);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLPPCOFRKNYQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC(C(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(2,3-dihydroindol-1-yl)propanoic acid;dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2553250.png)

![3-[3-(2-Hydroxyethylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B2553251.png)

![7-(1,3-benzodioxol-5-ylcarbonyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2553252.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2553253.png)

![2-chloro-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2553257.png)

![Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate](/img/structure/B2553260.png)

![5-Pyridin-3-ylmethyl-1-p-tolyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2553261.png)

![6-[2-[(E)-but-2-enoxy]phenyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2553263.png)

![methyl 4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2553267.png)